
1-Boc-3-(4-bromophenylamino)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(4-bromophenylamino)piperidine is an organic compound with the molecular formula C16H23BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Boc-3-(4-bromophenylamino)piperidine typically involves the reaction of 4-bromoaniline with N-(tert-butoxycarbonyl)-4-piperidone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-bromoaniline and N-(tert-butoxycarbonyl)-4-piperidone.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base such as triethylamine or sodium hydride.
Procedure: The 4-bromoaniline is added to a solution of N-(tert-butoxycarbonyl)-4-piperidone in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-Boc-3-(4-bromophenylamino)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the Boc protecting group.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Boc-3-(4-bromophenylamino)piperidine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.
Medicinal Chemistry: It is employed in the study of structure-activity relationships (SAR) to optimize the pharmacological properties of lead compounds.
Chemical Biology: The compound is used in the development of chemical probes to study biological processes and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(4-bromophenylamino)piperidine depends on its specific application. In pharmaceutical research, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the Boc protecting group can influence the compound’s reactivity and stability, while the 4-bromophenyl group can participate in specific binding interactions with target proteins.
Comparaison Avec Des Composés Similaires
1-Boc-3-(4-bromophenylamino)piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-bromophenylamino)piperidine: Similar in structure but with different substitution patterns on the piperidine ring.
1-Boc-3-(4-chlorophenylamino)piperidine: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-Boc-3-(4-fluorophenylamino)piperidine: Contains a fluorine atom, which can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can be selectively removed to yield the free amine for further functionalization.
Propriétés
Numéro CAS |
887584-22-7 |
|---|---|
Formule moléculaire |
C16H23BrN2O2 |
Poids moléculaire |
355.27 g/mol |
Nom IUPAC |
tert-butyl 3-(4-bromoanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11H2,1-3H3 |
Clé InChI |
ABCHPJDDXOCSMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12450909.png)
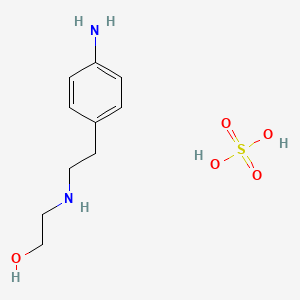
![1-Ethyl-3-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B12450917.png)
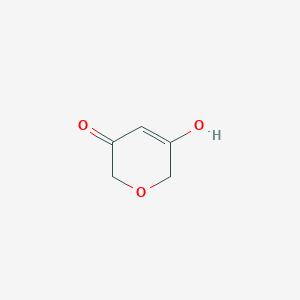
![Tert-butyl 2-[(4-bromoanilino)methyl]piperidine-1-carboxylate](/img/structure/B12450920.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12450931.png)
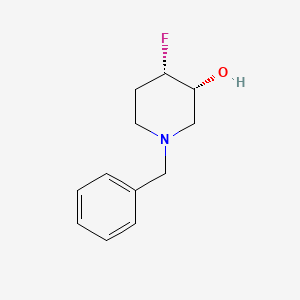
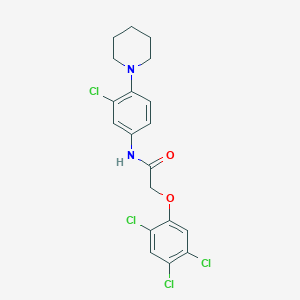
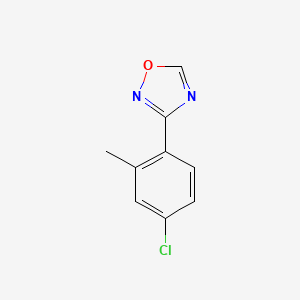
![7-Chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]quinolin-2-ol](/img/structure/B12450968.png)

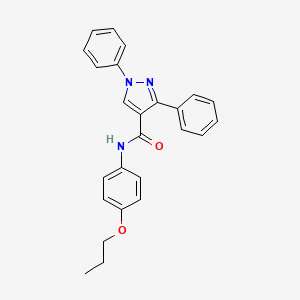
![4-(4-chlorophenyl)-6-fluoro-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol](/img/structure/B12450986.png)
